4-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide
Overview
Description
4-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide, commonly known as EPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. EPPB is a sulfonamide derivative that is a potent inhibitor of the protein phosphatase 2A (PP2A), an enzyme that plays a crucial role in regulating cellular processes.
Mechanism of Action
EPPB inhibits 4-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide by binding to the catalytic subunit of the enzyme, thereby preventing its activity. This leads to the accumulation of phosphorylated proteins, which can have downstream effects on various cellular processes. EPPB has been shown to be a potent and selective inhibitor of this compound, with minimal off-target effects.
Biochemical and Physiological Effects
EPPB has been shown to have various biochemical and physiological effects in different cellular systems. In cancer cells, EPPB has been shown to induce cell death by promoting apoptosis and inhibiting cell proliferation. In neuronal cells, EPPB has been shown to protect against oxidative stress and neuroinflammation. EPPB has also been shown to have antiviral effects against several viruses, including influenza and human papillomavirus.
Advantages and Limitations for Lab Experiments
One of the main advantages of using EPPB in lab experiments is its potency and selectivity as a 4-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide inhibitor. This makes it a valuable tool for studying the function of this compound in various cellular processes and disease states. Another advantage is its stability and solubility, which makes it easy to handle and use in experiments. However, one limitation of using EPPB is its potential toxicity, which may limit its use in certain experimental systems.
Future Directions
There are several future directions for research on EPPB. One area of interest is the development of EPPB analogs with improved potency and selectivity as 4-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide inhibitors. Another area of interest is the use of EPPB in combination with other drugs or therapies to enhance their efficacy. Additionally, the potential therapeutic applications of EPPB in various diseases, including cancer and neurodegenerative disorders, warrant further investigation.
Scientific Research Applications
EPPB has been extensively used in scientific research as a tool to study the function of 4-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide. This compound is a ubiquitous serine/threonine phosphatase that plays a crucial role in regulating various cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of this compound has been implicated in the development and progression of various diseases, including cancer, neurodegenerative disorders, and viral infections. EPPB has been shown to be a potent and selective inhibitor of this compound, making it a valuable tool for studying the function of this enzyme in various cellular processes and disease states.
properties
IUPAC Name |
4-ethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-2-26-19-9-11-20(12-10-19)28(24,25)22-13-6-14-23-15-16-27-21(17-23)18-7-4-3-5-8-18/h3-5,7-12,21-22H,2,6,13-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNUXSISRGKJDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.